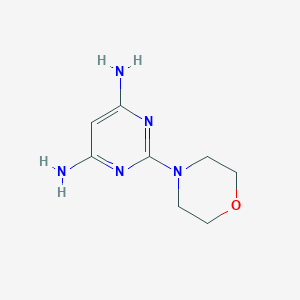
2-(4-Morpholinyl)-4,6-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Morpholinyl)-4,6-pyrimidinediamine, also known as pyrimidinediamine-4,6-morpholine (PDM), is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, meaning it contains a ring structure of both carbon and nitrogen atoms. PDM is a versatile compound that can be used as a building block in the synthesis of pharmaceuticals and other compounds, as well as a catalyst in various reactions. It has been used in a variety of applications, such as organic synthesis, drug design, and nanotechnology.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Selective and Sequential Palladium-Catalyzed Cross-Coupling Reactions : A study by Martínez et al. (2012) developed an efficient and versatile methodology for synthesizing 4,6-disubstituted-2-(4-morpholinyl)pyrimidines via palladium-catalyzed cross-coupling reactions. This approach facilitated the synthesis of non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions, highlighting the compound's utility in creating bioactive molecules Martínez et al., 2012.
Morpholine Derivatives as Pharmacophores : Research by Thanusu et al. (2010) synthesized an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, showcasing the biological activity potential of pyrimidine derivatives. The study indicates the structural significance of morpholine in enhancing biological properties Thanusu et al., 2010.
Biological Activities and Applications
PI3K-AKT-mTOR Pathway Inhibitors : Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, applied in novel inhibitors of the PI3K-AKT-mTOR pathway. The study underscores the importance of morpholine derivatives in developing potent, selective dual inhibitors for therapeutic purposes Hobbs et al., 2019.
Hydrogen-Bonded Sheet Structures : A study by Orozco et al. (2008) on hydrogen-bonded sheet structures in various 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines provided insight into the compound's electronic polarization and its implications for molecular and supramolecular structures Orozco et al., 2008.
Materials Science Applications
- Charge Transfer Materials : Irfan (2014) explored the quantum chemical properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives, aiming to improve charge transfer materials. The study highlights the potential of morpholine and pyrimidine derivatives in developing efficient charge transfer materials for electronic applications Irfan, 2014.
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Morpholinyl)-4,6-pyrimidinediamine are currently under investigation . The compound is part of a class of bioactive compounds known as 4,6-disubstituted-2-(4-morpholinyl)pyrimidines . These compounds are synthesized for their potential bioactivity, suggesting they interact with biological targets to exert their effects .
Mode of Action
It’s known that morpholinyl compounds can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .
Biochemical Pathways
For instance, the compound LY294002, a phosphoinositide-3 kinase (PI3K) inhibitor, has been shown to inhibit cell proliferation and induce apoptosis in vitro and in vivo .
Pharmacokinetics
A related compound showed a wide range of maximum plasma concentrations and elimination half-life values following intravenous administration . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound may vary widely, impacting its bioavailability .
Result of Action
Similar compounds have been shown to have significant effects on cell proliferation and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and calcium concentration of the environment can affect the activity of morpholinyl compounds . Additionally, regulatory factors such as the Toxic Substances Control Act can influence the use and study of such compounds .
Propiedades
IUPAC Name |
2-morpholin-4-ylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H4,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNINLGZOWXWNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559087 |
Source


|
| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122324-16-7 |
Source


|
| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

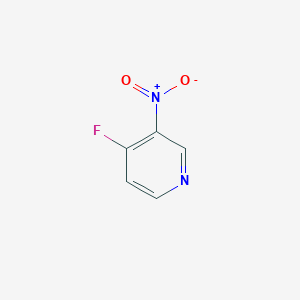
![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)




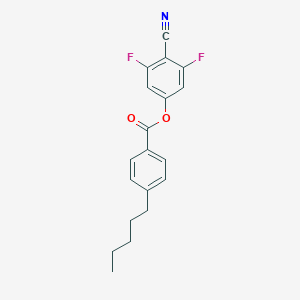
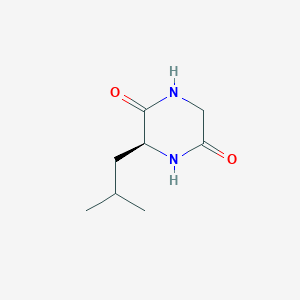
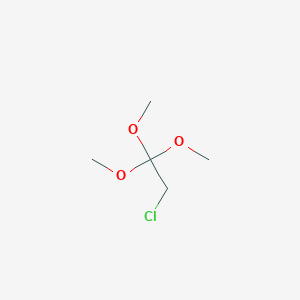
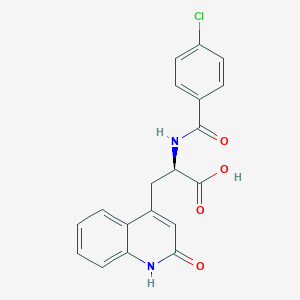
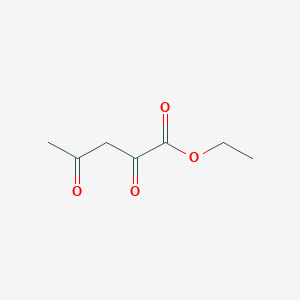
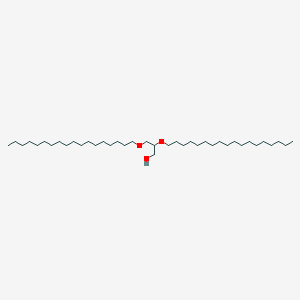
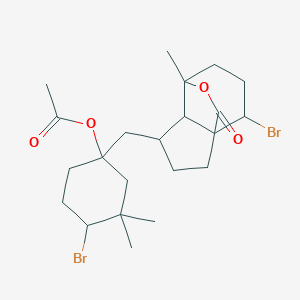
![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)